

LASSBio-1911: A Technical Guide to a Novel Histone Deacetylase Inhibitor

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Compound of Interest					
Compound Name:	LASSBio-1911				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1911 is a novel N-acylhydrazone derivative that has emerged as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of LASSBio-1911, including its synthesis, mechanism of action, and significant biological activities. The document details its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's, and its anticancer properties. Experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental applications.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders. HDAC6, a unique cytoplasmic Class IIb HDAC, is a particularly attractive therapeutic target due to its role in regulating protein trafficking, cell migration, and microtubule dynamics through the deacetylation of α -tubulin.



LASSBio-1911, developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro, has been identified as a potent and selective inhibitor of HDAC6.[1][2] Its N-acylhydrazone scaffold represents a promising chemical class for the development of novel therapeutics.[3] This guide serves as a technical resource for researchers and drug development professionals interested in the scientific foundation and experimental basis of LASSBio-1911.

Synthesis of LASSBio-1911

LASSBio-1911, systematically named (E)-N'-(4-(hydroxycarbamoyl)benzylidene)-4- (dimethylamino)benzohydrazide, is synthesized through a multi-step process. The following protocol is adapted from the procedure described by Rodrigues et al. (2016) in the Journal of Medicinal Chemistry.

Protocol: Synthesis of LASSBio-1911 (Compound 3c)

Step 1: Synthesis of 4-(dimethylamino)benzohydrazide

- To a solution of methyl 4-(dimethylamino)benzoate in ethanol, add hydrazine hydrate.
- Reflux the mixture for the appropriate time and monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
- Purify the resulting solid by recrystallization to obtain 4-(dimethylamino)benzohydrazide.

Step 2: Synthesis of 4-formyl-N-hydroxybenzamide

- Protect the hydroxyl group of 4-formylbenzoic acid.
- Activate the carboxylic acid group using a suitable coupling agent (e.g., ethyl chloroformate).
- React the activated ester with hydroxylamine to form the hydroxamic acid.
- Deprotect the hydroxyl group to yield 4-formyl-N-hydroxybenzamide.

Step 3: Condensation to form LASSBio-1911



- Dissolve 4-(dimethylamino)benzohydrazide and 4-formyl-N-hydroxybenzamide in ethanol.
- Add a catalytic amount of hydrochloric acid.
- Stir the reaction mixture at room temperature.
- Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield LASSBio-1911.

Mechanism of Action and Biological Activity

LASSBio-1911 exerts its biological effects primarily through the selective inhibition of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α -tubulin.

HDAC6 Inhibition and α-Tubulin Acetylation

The primary mechanism of action of **LASSBio-1911** is the potent and selective inhibition of HDAC6. This leads to an accumulation of acetylated α -tubulin, a key component of microtubules.[1][4] Increased acetylation of α -tubulin is associated with enhanced microtubule stability and can affect cellular processes such as intracellular transport and cell migration.[5][6]

Neuroprotective Effects in Alzheimer's Disease Models

In the context of Alzheimer's disease, **LASSBio-1911** has demonstrated significant neuroprotective effects. It has been shown to modulate astrocyte reactivity, a key process in neuroinflammation. By inhibiting HDAC6, **LASSBio-1911** can shift reactive astrocytes from a pro-inflammatory to a neuroprotective phenotype, characterized by changes in the expression of markers like Glial Fibrillary Acidic Protein (GFAP) and S100A10. This modulation of astrocytes contributes to the rescue of synaptic deficits and cognitive function in animal models of Alzheimer's disease.

Anti-Cancer Activity

LASSBio-1911 has also exhibited anti-proliferative and cytotoxic effects against various cancer cell lines. Its ability to inhibit HDAC6 can disrupt cancer cell migration and induce cell cycle arrest and apoptosis.[1][2]

Quantitative Data



The following tables summarize the key quantitative data reported for **LASSBio-1911**.

Table 1: In Vitro HDAC Inhibitory Activity

HDAC Isoform	IC50 (μM)	Reference
HDAC6	0.021	
HDAC8	>10	[1]

Table 2: In Vitro Anti-Cancer Activity (CC50/IC50 in μM)

Cell Line	Cancer Type	CC50/IC50 (µM)	Assay	Reference
HT-144	Melanoma	21.18	MTS	
HepG2	Hepatocellular Carcinoma	23	MTT	[4]
CCRF-CEM	Acute Lymphoblastic Leukemia	8.54	MTT	[4]
MOLT-4	Acute Lymphoblastic Leukemia	7.15	MTT	[4]
MCF-7	Breast Cancer	5.44 (antiproliferative)	SRB	[4]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of **LASSBio-1911**. These are based on published methodologies and standard laboratory practices.

HDAC Inhibition Assay (Fluorometric)



This protocol provides a general framework for assessing the in vitro inhibitory activity of **LASSBio-1911** against HDAC enzymes.

- Reagents and Materials:
 - Recombinant human HDAC enzyme (e.g., HDAC6)
 - Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
 - Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
 - Developer solution (e.g., Trichostatin A and trypsin in buffer)
 - LASSBio-1911 and control inhibitors
 - 96-well black microplate
 - Fluorescence microplate reader
- Procedure:
 - 1. Prepare serial dilutions of **LASSBio-1911** in assay buffer.
 - 2. In a 96-well plate, add the HDAC enzyme and the inhibitor (or vehicle control).
 - 3. Incubate for 15 minutes at 37°C.
 - 4. Add the fluorogenic HDAC substrate to initiate the reaction.
 - 5. Incubate for 30 minutes at 37°C.
 - 6. Stop the reaction by adding the developer solution.
 - 7. Incubate for 15 minutes at room temperature.
 - 8. Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
 - 9. Calculate the percent inhibition and determine the IC50 value.



Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of **LASSBio-1911** on cultured cells.

- Reagents and Materials:
 - Cancer cell lines (e.g., HepG2)
 - Complete cell culture medium
 - LASSBio-1911
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - 96-well clear microplate
 - Microplate reader
- Procedure:
 - 1. Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of LASSBio-1911 for the desired time (e.g., 48 hours).
 - 3. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - 4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
 - 5. Read the absorbance at 570 nm.
 - 6. Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

Western Blotting for α-Tubulin Acetylation



This protocol details the detection of changes in α -tubulin acetylation in response to **LASSBio-1911** treatment.

- · Reagents and Materials:
 - Cells or tissue lysates
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies:
 - Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1, 1:1000 dilution)
 - Mouse anti-α-tubulin (loading control, e.g., clone DM1A, 1:2000 dilution)
 - Rabbit anti-PSD-95 (e.g., 1:1000 dilution)
 - Rabbit anti-Synaptophysin (e.g., 1:1000 dilution)
 - HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - 1. Treat cells with LASSBio-1911 or vehicle.
 - 2. Lyse cells and determine protein concentration.



- 3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- 4. Block the membrane for 1 hour at room temperature.
- 5. Incubate with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- 7. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- 8. Wash the membrane with TBST.
- 9. Apply the chemiluminescent substrate and capture the signal.
- 10. Quantify band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in gene expression (e.g., Gfap, S100a10) in astrocytes treated with LASSBio-1911.

- Reagents and Materials:
 - Treated and control astrocyte cell cultures
 - RNA extraction kit
 - cDNA synthesis kit
 - SYBR Green qPCR master mix
 - qPCR primers (mouse):
 - Gfap Forward: 5'-CACCTACAGGAAATTGCTGGAGG-3'
 - Gfap Reverse: 5'-CCACGATGTTCCTCTTGAGGTG-3'
 - S100a10 Forward: (Sequence to be obtained from specific publication's supplementary data or designed)

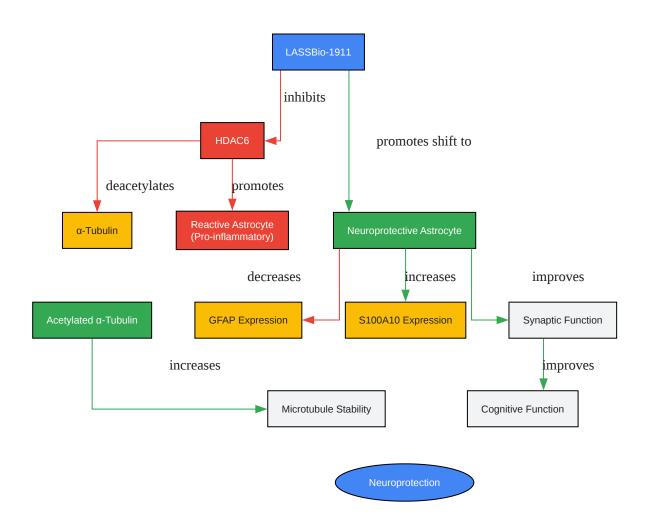


- S100a10 Reverse: (Sequence to be obtained from specific publication's supplementary data or designed)
- Housekeeping gene (e.g., Gapdh) primers
- qPCR instrument
- Procedure:
 - 1. Extract total RNA from astrocyte cultures.
 - 2. Synthesize cDNA from the RNA.
 - 3. Set up qPCR reactions with SYBR Green master mix, primers, and cDNA.
 - 4. Run the qPCR program with appropriate cycling conditions.
 - 5. Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathway of LASSBio-1911 in Neuroprotection





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Caption: LASSBio-1911's neuroprotective signaling pathway.

Experimental Workflow for Western Blotting





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Caption: A typical workflow for Western blotting analysis.

Conclusion

LASSBio-1911 is a promising HDAC6 inhibitor with well-documented biological activities relevant to both neurodegenerative diseases and oncology. Its ability to modulate astrocyte function and protect against synaptic deficits in Alzheimer's models highlights a novel therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research and development of **LASSBio-1911** and related N-acylhydrazone derivatives. Future studies should focus on elucidating the full spectrum of its in vivo efficacy, safety profile, and the intricate molecular details of its downstream signaling pathways.

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